molecular formula C8H7NO3 B11743955 (E)-Benzo[d][1,3]dioxole-5-carbaldehyde oxime CAS No. 20747-42-6

(E)-Benzo[d][1,3]dioxole-5-carbaldehyde oxime

Cat. No.: B11743955
CAS No.: 20747-42-6
M. Wt: 165.15 g/mol
InChI Key: VDAJDWUTRXNYMU-WTKPLQERSA-N
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Description

(E)-Benzo[d][1,3]dioxole-5-carbaldehyde oxime is an organic compound that features a benzo[d][1,3]dioxole ring system with an oxime functional group attached to the 5-position of the aldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Benzo[d][1,3]dioxole-5-carbaldehyde oxime typically involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Benzo[d][1,3]dioxole-5-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Benzo[d][1,3]dioxole-5-carbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-Benzo[d][1,3]dioxole-5-carbaldehyde oxime depends on its specific application. In general, the oxime group can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or covalent modification. This interaction can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole-5-carbaldehyde: Lacks the oxime group but shares the benzo[d][1,3]dioxole core structure.

    Benzo[d][1,3]dioxole-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde or oxime.

    Benzo[d][1,3]dioxole-5-methanol: Features a hydroxymethyl group at the 5-position.

Uniqueness

(E)-Benzo[d][1,3]dioxole-5-carbaldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

20747-42-6

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

(NZ)-N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C8H7NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-4,10H,5H2/b9-4-

InChI Key

VDAJDWUTRXNYMU-WTKPLQERSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N\O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NO

Origin of Product

United States

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